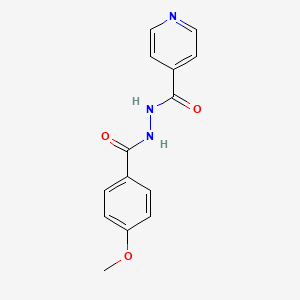

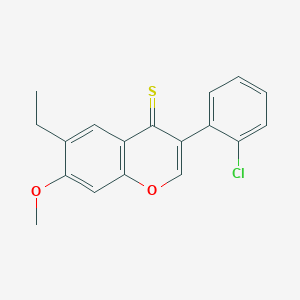

![molecular formula C14H16N4OS B5821639 N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5821639.png)

N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to N-[5-(3-Pyridinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide often involves cyclization of substituted thiosemicarbazide/thiohydrazide in the presence of metal catalysts, leading to the formation of thiadiazole derivatives. For example, the synthesis of related thiadiazoles has been achieved using manganese(II) nitrate, which facilitates cyclization via loss of H2O. Additionally, the presence of manganese(II) acetate can promote condensation reactions, further illustrating the chemical versatility and reactivity of thiadiazole compounds (Dani et al., 2013).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives, including compounds related to N-[5-(3-Pyridinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide, has been characterized through various spectroscopic techniques. Single crystal X-ray data and DFT studies have been utilized to understand the geometry and stabilization mechanisms of these compounds, revealing that intramolecular and intermolecular hydrogen bonding plays a significant role in their stability. The negative values of HOMO and LUMO energies indicate a stable electronic structure conducive to further chemical reactivity (Dani et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of thiadiazole derivatives, including N-[5-(3-Pyridinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide, is highlighted by their ability to undergo various reactions, leading to the formation of cyclic systems and complexes. For instance, the oxidation of benzamide derivatives in the presence of copper(II) chloride can lead to cyclization and the formation of novel thiadiazolo[2,3-a]pyridine benzamide derivatives, showcasing the compound's potential for generating structurally diverse molecules with potential biological activities (Adhami et al., 2014).

Physical Properties Analysis

The physical properties of thiadiazole derivatives are closely related to their molecular structure, which can be elucidated through spectroscopic methods such as IR, NMR, and mass spectrometry. These techniques provide insights into the compounds' bond lengths, angles, and overall molecular geometry, which are essential for understanding their physical behavior and potential applications.

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives, including reactivity, stability, and interaction with other molecules, are influenced by their electronic structure. Studies have shown that the π⋯π transitions associated with the electron transfer from HOMO to LUMO levels play a critical role in their chemical behavior, indicating a stable yet reactive molecular framework suitable for further chemical modifications and applications (Dani et al., 2013).

Wirkmechanismus

Target of Action

The primary target of N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide, also known as fuzapladib, is the adhesion molecules (integrin) expressed on the surface of inflammatory cells . These molecules play a crucial role in the adhesion of inflammatory cells to vascular endothelial cells and their infiltration into tissues .

Mode of Action

Fuzapladib acts by blocking the activation of integrin . This prevents inflammatory cells from adhering to vascular endothelial cells and infiltrating tissue . This mode of action is different from that of conventional anti-inflammatory drugs, including steroids and non-steroid anti-inflammatory drugs (NSAIDs) .

Biochemical Pathways

It is known that by blocking the activation of integrin, fuzapladib can control the exacerbation of pancreatitis .

Pharmacokinetics

Fuzapladib is rapidly absorbed in all tested species (male), with Cmax values of 3.2 (rats), 6.6 (cats), and 14.7 μg/mL (dogs) . The clearance of fuzapladib varies significantly between species, as evidenced by variable apparent elimination kinetics (male): 2.1, 0.30, and 0.13 h-1 for rats, cats, and dogs, respectively .

Result of Action

The molecular and cellular effects of fuzapladib’s action result in the improvement of clinical signs in the acute phase of pancreatitis in dogs . By preventing the adhesion and infiltration of inflammatory cells, fuzapladib controls the exacerbation of pancreatitis .

Action Environment

It’s important to note that the pharmacokinetic behavior of fuzapladib can vary depending on the species , which suggests that biological and environmental factors could potentially influence its action.

Zukünftige Richtungen

The future directions for “N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide” and similar compounds could involve further exploration of their diverse biological activities. Given their wide range of potential applications, these compounds could be further studied and developed for use in various therapeutic areas .

Eigenschaften

IUPAC Name |

N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4OS/c19-12(10-5-2-1-3-6-10)16-14-18-17-13(20-14)11-7-4-8-15-9-11/h4,7-10H,1-3,5-6H2,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXUKMBNWVLKAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=NN=C(S2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide](/img/structure/B5821558.png)

![N,2,4,6-tetramethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5821560.png)

![3-ethoxy-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5821579.png)

![4-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5821614.png)

![N'-[4-(allyloxy)-3-ethoxybenzylidene]-3-fluorobenzohydrazide](/img/structure/B5821623.png)

![4-iodo-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5821657.png)

![3,5-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B5821664.png)